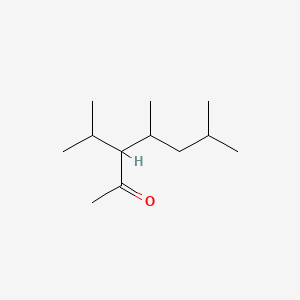

3-Isopropyl-4,6-dimethylheptan-2-one

Description

3-Isopropyl-4,6-dimethylheptan-2-one is a branched aliphatic ketone with the molecular formula C₁₁H₂₂O. Its structure features a heptan-2-one backbone substituted with an isopropyl group at position 3 and methyl groups at positions 4 and 5. Its synthesis typically involves alkylation of diketones or Claisen-Schmidt condensation reactions, though specific pathways are tailored to its complex branching .

Properties

Molecular Formula |

C12H24O |

|---|---|

Molecular Weight |

184.32 g/mol |

IUPAC Name |

4,6-dimethyl-3-propan-2-ylheptan-2-one |

InChI |

InChI=1S/C12H24O/c1-8(2)7-10(5)12(9(3)4)11(6)13/h8-10,12H,7H2,1-6H3 |

InChI Key |

SOAPDNPONKRQOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)C(C(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4,6-dimethylheptan-2-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 4,6-dimethylheptan-2-one with isopropyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4,6-dimethylheptan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in halogenated derivatives.

Scientific Research Applications

3-Isopropyl-4,6-dimethylheptan-2-one is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Investigated for potential therapeutic applications, although not used clinically.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4,6-dimethylheptan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, influencing metabolic pathways. Its effects are mediated through the formation of intermediate compounds that participate in biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups (ketones) and structural motifs (branched alkyl chains):

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (g/L) |

|---|---|---|---|---|

| 3-Isopropyl-4,6-dimethylheptan-2-one | C₁₁H₂₂O | 170.29 | 215–220 | 0.15 |

| 4-Methylheptan-2-one | C₈H₁₆O | 128.21 | 173–175 | 1.2 |

| 3,5-Dimethyloctan-2-one | C₁₀H₂₀O | 156.27 | 198–202 | 0.35 |

| 6-(1-Methylethyl)-2,4-dimethyldecan-3-one | C₁₃H₂₆O | 198.35 | 245–250 | 0.08 |

Key Observations :

- Boiling Points : Increased branching (e.g., isopropyl groups) elevates boiling points due to enhanced van der Waals interactions. This compound’s boiling point (~218°C) exceeds less-branched analogs like 4-methylheptan-2-one (173°C) but is lower than longer-chain derivatives like 6-(1-methylethyl)-2,4-dimethyldecan-3-one (245°C) .

- Solubility : Reduced water solubility in branched ketones (e.g., 0.15 g/L for the target compound) correlates with increased hydrophobicity from alkyl substituents.

Chemical Reactivity

- Nucleophilic Addition : Steric hindrance from the isopropyl group at position 3 in this compound slows nucleophilic attacks (e.g., Grignard reactions) compared to linear ketones like 4-methylheptan-2-one.

- Oxidation Resistance : Tertiary carbons adjacent to the carbonyl group (position 3) hinder oxidation, unlike 3,5-dimethyloctan-2-one, which undergoes faster ketone oxidation due to less steric protection .

Spectroscopic Data

- ¹H NMR : The target compound’s NMR spectrum shows distinct splitting patterns:

- δ 1.05–1.20 (m, 9H, isopropyl and methyl groups).

- δ 2.10–2.35 (m, 3H, carbonyl-adjacent CH₂).

Similar compounds like 3,5-dimethyloctan-2-one exhibit simpler splitting due to symmetrical methyl placement .

- IR Spectroscopy : Strong C=O stretch at ~1715 cm⁻¹, consistent across branched ketones.

Research Findings and Challenges

- Synthetic Optimization : Recent studies highlight challenges in selective alkylation to avoid byproducts like 3,5-diethyl-2-methyloctane derivatives during synthesis .

- Environmental Impact : Branched ketones exhibit slower biodegradation than linear counterparts, necessitating tailored disposal protocols .

Biological Activity

3-Isopropyl-4,6-dimethylheptan-2-one, a ketone compound, has garnered attention for its potential biological activities and applications in various fields such as pharmaceuticals and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C11H22O

- Molecular Weight : 170.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways:

- Cytochrome P450 Interaction : This compound has been shown to influence cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The modulation of these enzymes can lead to altered metabolic pathways and the formation of bioactive metabolites.

- Cell Signaling Pathways : Research indicates that it may affect cell signaling pathways related to oxidative stress responses. This can impact cellular metabolism and energy production, potentially leading to therapeutic effects in conditions characterized by oxidative stress.

- Enzyme Activity Modulation : The hydroxyl group in related compounds allows for hydrogen bonding with active sites on enzymes, influencing their activity and function.

Case Studies and Research Findings

- Antiallergic Potential : In studies focusing on derivatives related to this compound, it has been suggested that similar structures can act as antagonists at prostaglandin D2 receptors, which are implicated in allergic responses. This positions this compound as a candidate for further investigation in antiallergic drug development.

- Metabolic Effects : A study highlighted that certain ketones can modulate metabolic flux within cells by influencing enzyme activities involved in energy production and oxidative stress responses. This suggests potential applications in metabolic disorders.

- Toxicological Assessment : Preliminary assessments indicate that compounds structurally similar to this compound do not exhibit significant acute or chronic toxicity in various biological models. This is critical for considering its safety profile in therapeutic applications .

Applications in Research and Industry

The versatility of this compound extends beyond basic research into practical applications:

- Organic Synthesis : It serves as a valuable building block in organic synthesis due to its unique structural features that facilitate various chemical reactions such as oxidation and reduction.

- Pharmaceutical Development : Given its potential biological activities, there is ongoing interest in exploring this compound for therapeutic applications, particularly in developing new drugs targeting metabolic disorders or allergic conditions .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antiallergic potential | Modulates prostaglandin D2 receptors |

| 4,6-Dimethylheptan-2-one | Metabolic enzyme interaction | Influences cytochrome P450 activity |

| 3-Isopropyl-4,6-dimethylheptan-2-ol | Enzyme activity modulation | Potential for therapeutic use in metabolic disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.